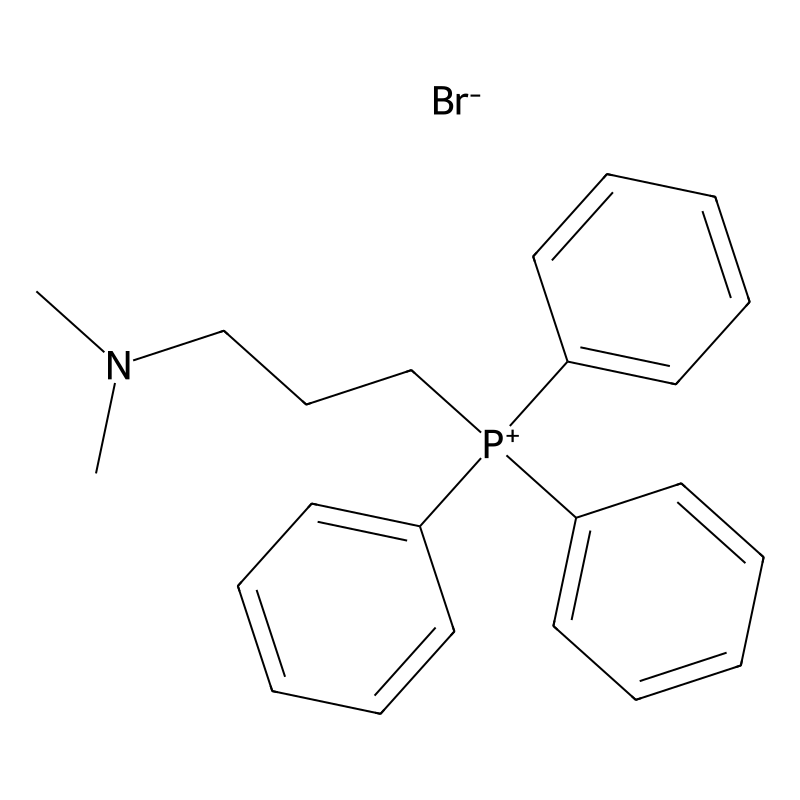

(3-(Dimethylamino)propyl)triphenylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-(Dimethylamino)propyl)triphenylphosphonium bromide (CAS 18355-96-9) is a specialized quaternary phosphonium salt and Wittig reagent precursor primarily procured for the synthesis of tricyclic antihistamines and antidepressants. Structurally, it features a triphenylphosphonium core tethered to a dimethylamino propyl chain, enabling the direct installation of a 3-(dimethylamino)propylidene side chain onto ketone substrates. In industrial and pharmaceutical manufacturing, this mono-bromide salt is valued for its precise stoichiometric behavior, high reactivity in ylide formation, and compatibility with mild base systems, making it a critical building block for APIs such as olopatadine, doxepin, and amitriptyline analogs[1].

Substituting this specific mono-bromide (CAS 18355-96-9) with its close analog, the hydrobromide salt (CAS 27710-82-3), fundamentally alters the stoichiometry of the ylide generation step. The hydrobromide salt requires an additional equivalent of strong base (e.g., sodium hydride or n-butyllithium) to neutralize the extra acid, which proportionally increases hazardous hydrogen gas evolution, generates excess sodium bromide waste, and often necessitates ultra-low temperature cooling to manage the aggressive kinetics[1]. Furthermore, substituting the Wittig approach entirely with a generic Grignard reagent (e.g., 3-dimethylaminopropylmagnesium chloride) shifts the synthesis from a single-step olefination to a multi-step addition-dehydration sequence, increasing process complexity, lowering overall yield, and complicating the separation of Z/E isomers [2].

Base-Equivalent Optimization and Hydrogen Evolution Reduction

When generating the active phosphonium ylide, the mono-bromide salt (CAS 18355-96-9) requires strictly stoichiometric amounts of strong base (such as sodium hydride) compared to the hydrobromide salt (CAS 27710-82-3). The hydrobromide salt necessitates an additional equivalent of base to neutralize the HBr moiety, which proportionally increases the evolution of hazardous hydrogen gas and sodium bromide waste during scale-up [1].

| Evidence Dimension | Base equivalents and hazardous gas evolution |

| Target Compound Data | 1 equivalent base required; minimal excess H2 gas |

| Comparator Or Baseline | Hydrobromide salt (CAS 27710-82-3) requires ≥2 equivalents base; generates 2x H2 gas |

| Quantified Difference | 50% reduction in base equivalents and proportional decrease in hydrogen gas evolution |

| Conditions | Ylide generation using NaH in anhydrous THF |

Reducing hydrogen gas evolution and base consumption mitigates thermal and explosive hazards during industrial scale-up of API intermediates.

Elimination of Cryogenic Cooling Requirements

Traditional methods utilizing the hydrobromide salt often require ultra-low temperature conditions (e.g., cryogenic nitrogen cooling) due to the aggressive deprotonation kinetics and potential side reactions when using excess strong bases. In contrast, the mono-bromide (CAS 18355-96-9) allows for controlled ylide formation and subsequent Wittig olefination at mild ambient temperatures (20–22 °C), significantly lowering equipment demands [1].

| Evidence Dimension | Operating temperature for ylide formation |

| Target Compound Data | 20–22 °C |

| Comparator Or Baseline | Hydrobromide salt (CAS 27710-82-3) requiring ultra-low/cryogenic temperatures |

| Quantified Difference | Shift from cryogenic conditions to ambient (ΔT > 50 °C) |

| Conditions | Deprotonation and Wittig reaction with dibenzoxepin derivatives |

Operating at ambient temperatures eliminates the need for specialized cryogenic reactors, drastically reducing energy costs and equipment capital in procurement.

Synthetic Step Reduction vs. Grignard Routes

In the synthesis of tricyclic APIs such as doxepin or olopatadine, constructing the exocyclic double bond using Grignard reagents (e.g., 3-dimethylaminopropylmagnesium chloride) requires a two-step sequence: nucleophilic addition to form a tertiary alcohol, followed by a harsh dehydration step. Utilizing (3-(Dimethylamino)propyl)triphenylphosphonium bromide (CAS 18355-96-9) achieves the direct installation of the alkylidene side chain via a single Wittig reaction, bypassing the alcohol intermediate and improving overall process efficiency [1].

| Evidence Dimension | Number of synthetic steps to target olefin |

| Target Compound Data | 1 step (Direct Wittig olefination) |

| Comparator Or Baseline | Grignard reagent (2 steps: addition + dehydration) |

| Quantified Difference | 50% reduction in synthetic steps for double bond formation |

| Conditions | Synthesis of tricyclic alkylidene APIs (e.g., doxepin analogs) |

Reducing the number of reaction steps directly decreases solvent usage, cycle times, and labor costs in pharmaceutical manufacturing.

Enhanced Z/E Isomeric Control and Crude Yield

The use of the mono-bromide (CAS 18355-96-9) under optimized mild conditions suppresses the formation of unwanted isomers and degradation products compared to harsher Grignard or hydrobromide salt routes. For example, in the synthesis of olopatadine, this reagent facilitates a crude yield exceeding 60%, with subsequent standard crystallization achieving an exceptional Z/E isomeric ratio of 99.90:0.02 and an overall purity of 99.90% [1].

| Evidence Dimension | Final API isomeric purity (Z/E ratio) |

| Target Compound Data | 99.90 : 0.02 (Z/E) |

| Comparator Or Baseline | Traditional routes yielding higher E-isomer impurities |

| Quantified Difference | Near-quantitative Z-isomer selectivity after crystallization |

| Conditions | Wittig reaction with Isoxepac followed by acetone/water crystallization |

High isomeric purity minimizes the need for complex, lossy downstream chromatographic separations, directly impacting the final API cost.

Industrial Synthesis of Olopatadine Hydrochloride

Procured as the primary Wittig reagent to react with Isoxepac under mild conditions, ensuring high Z-isomer selectivity and minimizing hazardous gas evolution during scale-up [1].

Manufacturing of Tricyclic Antidepressants (e.g., Doxepin Analogs)

Utilized to directly install the exocyclic double bond in a single step, bypassing the multi-step addition-dehydration sequence required by traditional Grignard routes[2].

Ambient-Temperature Flow Chemistry and Scale-up

Ideal for continuous or large-batch ylide generation where avoiding cryogenic cooling and strictly controlling base stoichiometry are critical for process safety and cost-efficiency [1].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Dates

Explore Compound Types